molecular formula C29H28N8 B11497976 4-(4-benzylpiperazin-1-yl)-6-(1H-imidazol-1-yl)-N,N-diphenyl-1,3,5-triazin-2-amine

4-(4-benzylpiperazin-1-yl)-6-(1H-imidazol-1-yl)-N,N-diphenyl-1,3,5-triazin-2-amine

Cat. No.: B11497976
M. Wt: 488.6 g/mol
InChI Key: ORVJEKYISCIFJT-UHFFFAOYSA-N
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Description

4-(4-benzylpiperazin-1-yl)-6-(1H-imidazol-1-yl)-N,N-diphenyl-1,3,5-triazin-2-amine is a complex organic compound that features a triazine core substituted with benzylpiperazine, imidazole, and diphenylamine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-benzylpiperazin-1-yl)-6-(1H-imidazol-1-yl)-N,N-diphenyl-1,3,5-triazin-2-amine typically involves multi-step organic reactions. The process may start with the preparation of the triazine core, followed by the introduction of the benzylpiperazine, imidazole, and diphenylamine groups through nucleophilic substitution reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-benzylpiperazin-1-yl)-6-(1H-imidazol-1-yl)-N,N-diphenyl-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

4-(4-benzylpiperazin-1-yl)-6-(1H-imidazol-1-yl)-N,N-diphenyl-1,3,5-triazin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

Mechanism of Action

The mechanism of action of 4-(4-benzylpiperazin-1-yl)-6-(1H-imidazol-1-yl)-N,N-diphenyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C29H28N8

Molecular Weight

488.6 g/mol

IUPAC Name

4-(4-benzylpiperazin-1-yl)-6-imidazol-1-yl-N,N-diphenyl-1,3,5-triazin-2-amine

InChI

InChI=1S/C29H28N8/c1-4-10-24(11-5-1)22-34-18-20-35(21-19-34)27-31-28(36-17-16-30-23-36)33-29(32-27)37(25-12-6-2-7-13-25)26-14-8-3-9-15-26/h1-17,23H,18-22H2

InChI Key

ORVJEKYISCIFJT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC(=NC(=N3)N4C=CN=C4)N(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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